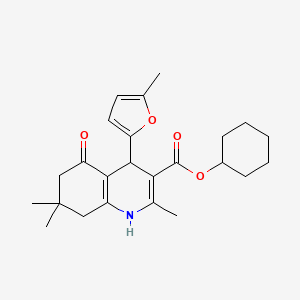

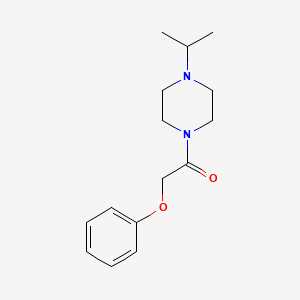

cyclohexyl 2,7,7-trimethyl-4-(5-methyl-2-furyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related quinoline derivatives often involves reactions such as the Beckmann rearrangement or cyclopropanation processes. For example, Tolkunov et al. (2004) described the synthesis of 3'-ethoxycarbonyl-4',7',7'-trimethyl-4-oxo-2',6',7',8'-tetrahydrospiro(cyclohexa-2,5-diene-1,2'-pyrrolo[4,3,2-d,e]quinoline) from oximes of 3-ethoxycarbonyl-4-halo(methoxy)phenyl-2,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydroquinolines in polyphosphoric acid, including an X-ray structural analysis of the synthesized compounds (Tolkunov, Khyzhan, Shishkina, Shishkin, & Dulenko, 2004).

Molecular Structure Analysis

Molecular structure analysis of similar compounds indicates that the 1,4-dihydropyridine (1,4-DHP) ring and the cyclohexanone ring adopt similar conformations. For instance, Morales et al. (1996) examined the molecular structure of methyl 2,7,7-trimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate and found that these rings have boat conformations, with the aryl group occupying a pseudo-axial position and orthogonal to the plane through the 1,4-DHP ring (Morales, García‐Granda, Navarro, Diviú, & Pérez‐Barquero, 1996).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, including electrophilic substitution and cyclization. Koltunov et al. (2007) described the superacidic activation of quinoline, leading to intermediate N,C-diprotonated dications involved in reactions with weak nucleophiles, such as cyclohexane and benzene, to give their 5,6,7,8-tetrahydro derivatives (Koltunov, Prakash, Rasul, & Olah, 2007).

Physical Properties Analysis

The physical properties of cyclohexyl quinoline-2-carboxylate derivatives have been explored through FT-IR, FT-Raman, and NMR characterization, providing insights into their structure and stability. Menon et al. (2017) conducted a comprehensive analysis, including molecular dynamics simulations and DFT calculations, to investigate the reactive and optoelectronic properties of 2-isopropyl-5-methylcyclohexyl quinoline-2-carboxylate (Menon, Fazal, Mary, Panicker, Armaković, Armaković, Nagarajan, & Van Alsenoy, 2017).

Chemical Properties Analysis

The chemical properties of quinoline derivatives are influenced by their complex structures. Electrophilic substitution reactions, for example, play a crucial role in modifying these compounds for various applications. Aleksandrov et al. (2011) synthesized 2-(2-furyl)-1(3)H-imidazo[4,5-f]quinoline and explored its electrophilic substitution reactions, highlighting the versatility of these compounds in organic synthesis (Aleksandrov, Dedeneva, Vlasova, & El’chaninov, 2011).

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- Research has explored the synthesis of novel furylbenzo[h]quinoline derivatives, demonstrating the potential for generating complex polycyclic compounds with varied functionalities (Bakhite & Abdel-Monem, 1993). This work is foundational for understanding the synthetic pathways to quinoline derivatives, including those similar to the compound .

- Studies on the synthesis of quinolines and their derivatives through reactions involving ketenimine or carbodiimide intermediates have shown the versatility of these methods in producing a range of structurally diverse quinoline compounds (Zhao et al., 2016).

- A unique synthesis approach focused on ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates for potential application in liquid crystal displays highlights the versatility of quinoline derivatives in advanced materials science (Bojinov & Grabchev, 2003).

Biological and Photophysical Properties

- The electrochemical, photophysical, and biological properties of quinoline derivatives have been investigated to understand their potential applications in various fields, including medicinal chemistry and materials science. For instance, studies on the characterization of quinoline derivatives through spectroscopic methods and molecular dynamics simulations have provided insights into their reactive and optoelectronic properties (Menon et al., 2017).

- Research into the synthesis and properties of 1,4-dihydro-5-methyl-4-oxo-3-quinolinecarboxylic acids has explored their antibacterial activity, demonstrating the pharmaceutical applications of quinoline derivatives (Miyamoto et al., 1995).

Material Science Applications

- The development of fluorescent dyes based on quinoline derivatives for liquid crystal displays illustrates the potential use of these compounds in electronic and display technologies, showcasing their importance in material science and engineering (Bojinov & Grabchev, 2003).

Propiedades

IUPAC Name |

cyclohexyl 2,7,7-trimethyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31NO4/c1-14-10-11-19(28-14)22-20(23(27)29-16-8-6-5-7-9-16)15(2)25-17-12-24(3,4)13-18(26)21(17)22/h10-11,16,22,25H,5-9,12-13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXDZOFTWWWREQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OC4CCCCC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-{[(3S)-3-(dimethylamino)azepan-1-yl]carbonyl}-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5515222.png)

![4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl acetate](/img/structure/B5515247.png)

![propyl (4aR*,7aS*)-4-[(1-ethyl-1H-pyrazol-4-yl)methyl]hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide](/img/structure/B5515249.png)

![5-chloro-4,6-dimethyl-2-(5-nitro-2-furyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B5515265.png)

![4-[2-(1H-pyrazol-1-yl)ethyl]-1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]piperidine](/img/structure/B5515274.png)

![(3aS*,7aR*)-5-methyl-2-[(1-methyl-1H-pyrazol-4-yl)carbonyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5515287.png)

![4-[(dimethylamino)methylene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5515299.png)

![1-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5515307.png)

![N-(5-methyl-3-isoxazolyl)-4-[(2-pyridinylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5515314.png)